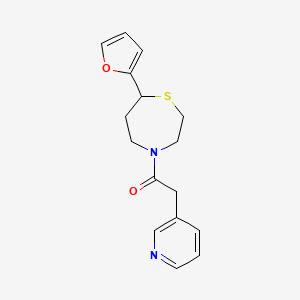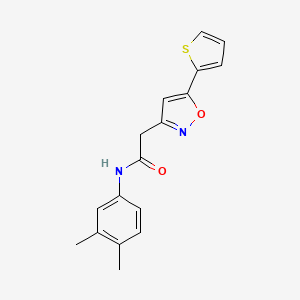![molecular formula C27H26ClN3O4S B2980335 N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 790265-14-4](/img/structure/B2980335.png)
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound characterized by its unique structural components, including a benzoyl group, a chlorophenyl group, a phenylethenyl sulfonyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzoyl Chloride Intermediate:
- Reacting benzoic acid with thionyl chloride to form benzoyl chloride.
- Reaction conditions: reflux in an inert atmosphere.
-
Synthesis of the Chlorophenyl Intermediate:
- Chlorination of a suitable phenyl precursor using chlorine gas or a chlorinating agent like sulfuryl chloride.
- Reaction conditions: controlled temperature and inert atmosphere.
-
Coupling Reaction:
- The benzoyl chloride intermediate is reacted with the chlorophenyl intermediate in the presence of a base such as triethylamine.
- Reaction conditions: room temperature to moderate heating.
-
Formation of the Piperazine Derivative:
- The resulting compound is then reacted with piperazine and a sulfonylating agent such as sulfonyl chloride.
- Reaction conditions: typically carried out in an organic solvent like dichloromethane under reflux.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Studied as a candidate for drug development due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways. For instance, the piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(2-benzoyl-4-chlorophenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide
Comparison:
Structural Differences: The presence of different substituents on the piperazine ring or variations in the sulfonyl group.
Reactivity: Differences in reactivity due to the electronic and steric effects of substituents.
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c28-23-11-12-25(24(19-23)27(33)22-9-5-2-6-10-22)29-26(32)20-30-14-16-31(17-15-30)36(34,35)18-13-21-7-3-1-4-8-21/h1-13,18-19H,14-17,20H2,(H,29,32)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPASIQRMIYAM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2980256.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
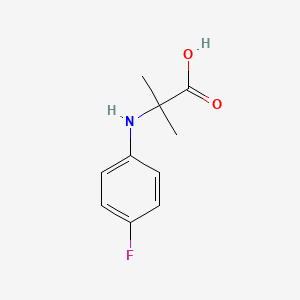

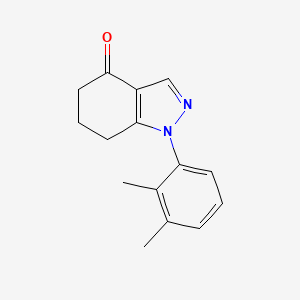
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)
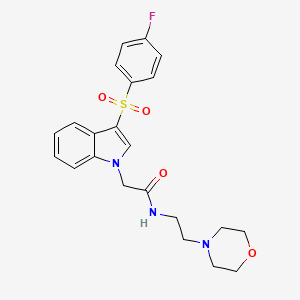
![methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2980266.png)

